molecular formula C12H11N3 B3365995 6-(Phenylmethyl)-1H-imidazo(1,2-b)pyrazole CAS No. 130599-24-5

6-(Phenylmethyl)-1H-imidazo(1,2-b)pyrazole

Cat. No.: B3365995
CAS No.: 130599-24-5
M. Wt: 197.24 g/mol
InChI Key: RZPAPAFMVGDYFE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Phenylmethyl)-1H-imidazo(1,2-b)pyrazole can be achieved through a one-pot three-component reaction. This involves the reaction of various aldehydes, 3-amino-5-phenyl-1H-pyrazole-4-carboxylate, and isocyanides in the presence of ammonium chloride under reflux conditions . This method is efficient and provides good yields of the desired product.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can be scaled up for large-scale production . Additionally, green chemistry approaches, such as the use of benign catalysts and solvent-free conditions, are increasingly being adopted to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-(Phenylmethyl)-1H-imidazo(1,2-b)pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Phenylmethyl)-1H-imidazo(1,2-b)pyrazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Phenylmethyl)-1H-imidazo(1,2-b)pyrazole is unique due to the combination of imidazole and pyrazole rings in its structure. This dual-ring system allows for a broader range of biological activities and interactions with various molecular targets compared to compounds with only one of these rings .

Properties

IUPAC Name

6-benzyl-5H-imidazo[1,2-b]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-2-4-10(5-3-1)8-11-9-12-13-6-7-15(12)14-11/h1-7,9,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPAPAFMVGDYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=NC=CN3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90926826
Record name 6-Benzyl-5H-imidazo[1,2-b]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130599-24-5
Record name 1H-Imidazo(1,2-b)pyrazole, 6-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130599245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Benzyl-5H-imidazo[1,2-b]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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